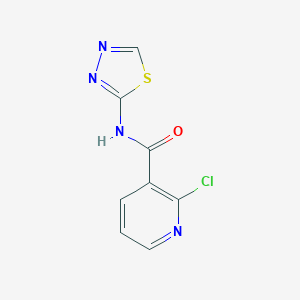

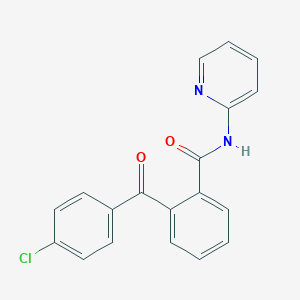

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic ring and is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用

Antimicrobial Activity

The 1,3,4-thiadiazole moiety found in the compound “2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” has been associated with significant antimicrobial properties. Compounds with this scaffold have been reported to exhibit a range of biological actions including anti-microbial effects .

Anti-inflammatory and Analgesic Effects

Derivatives of thiadiazole have shown promising anti-inflammatory and analgesic activities. This suggests potential applications of the compound in developing treatments for inflammation and pain relief .

Cytotoxic Properties

Studies have indicated that the nature of substituents on the thiadiazole ring can significantly influence cytotoxic activity, which is crucial for cancer research. The compound could be explored as a potential candidate for developing new anticancer drugs .

Tyrosine Kinase Inhibition

Thiadiazole derivatives have been evaluated as tyrosine kinase inhibitors, which are important in the treatment of various cancers. The compound “2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” could be researched further for its potential in this area .

Antinociceptive Effects

Research has also explored the antinociceptive effects of thiadiazole derivatives on nociceptive pathways of the nervous system. This points to possible applications in neurology and pain management .

作用機序

Target of Action

Compounds with a similar thiadiazole structure have been reported to interact with various targets such as cyclo-oxygenase (cox-1 and cox-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This could potentially lead to anti-inflammatory and analgesic effects .

Biochemical Pathways

Similar thiadiazole derivatives have been reported to inhibit the cyclo-oxygenase pathway, which is responsible for the conversion of arachidonic acid to prostaglandins . This inhibition could potentially lead to a decrease in inflammation and pain.

Pharmacokinetics

It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes , which could potentially influence their bioavailability.

Result of Action

Similar thiadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin biosynthesis, resulting from the inhibition of COX enzymes .

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .

将来の方向性

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent, which are highly effective and have less toxicity . Additionally, the exploration of other potential therapeutic applications of these compounds could be a promising direction for future studies .

特性

IUPAC Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4OS/c9-6-5(2-1-3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXISNJIZTPXFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=NN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-yl 2-methylbenzenesulfonate](/img/structure/B370739.png)

![3-(4-Chlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370741.png)

![2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B370746.png)

![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)

![3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370756.png)

![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)

![6-[4-(Dimethylamino)phenyl]-3-propyl-5,6-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370763.png)